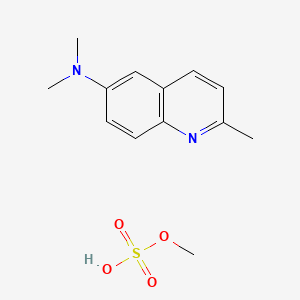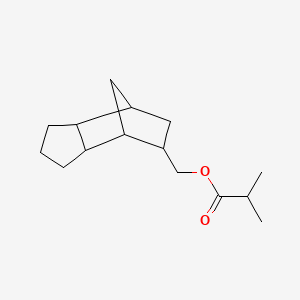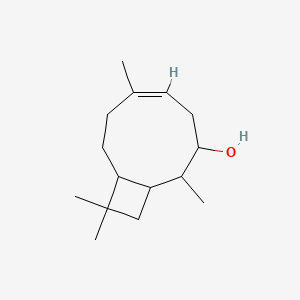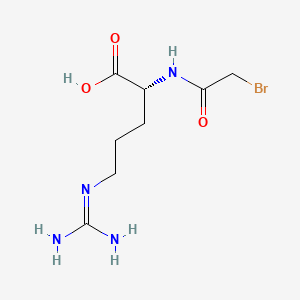
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is a synthetic polymer that combines the properties of 2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid. This compound is known for its unique chemical structure and properties, making it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt typically involves the polymerization of 2-propenoic acid with ethenylbenzene and 3-mercaptopropanoic acid. The reaction is initiated using hydrogen peroxide and disodium peroxodisulfate . The process involves the following steps:
Initiation: Hydrogen peroxide and disodium peroxodisulfate are used to initiate the polymerization reaction.
Polymerization: The monomers (2-propenoic acid, ethenylbenzene, and 3-mercaptopropanoic acid) undergo polymerization to form the telomer.
Neutralization: The resulting polymer is neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent under mild conditions.
Reduction: Sodium borohydride is used as a reducing agent in aqueous or alcoholic solutions.
Substitution: Substitution reactions are typically carried out in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt has a wide range of scientific research applications, including:
Chemistry: Used as a polymer precursor in the synthesis of various materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of 2-propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt involves its interaction with various molecular targets. The compound’s unique structure allows it to form strong bonds with other molecules, enhancing its adhesive and cohesive properties. The pathways involved include:
Polymerization: The compound undergoes polymerization to form long chains, which contribute to its mechanical strength.
Cross-linking: Cross-linking with other polymers enhances its stability and durability.
Comparación Con Compuestos Similares
Similar Compounds
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, sodium salt: Similar in structure but differs in the counterion.
Hydrophobically Modified Acrylate/Styrene Copolymer: Contains similar monomers but has different properties due to hydrophobic modifications.
Uniqueness
2-Propenoic acid, telomer with ethenylbenzene and 3-mercaptopropanoic acid, ammonium salt is unique due to its specific combination of monomers and the presence of the ammonium counterion. This gives it distinct properties, such as enhanced solubility and biocompatibility, making it suitable for specialized applications in medicine and industry.
Propiedades
Número CAS |
152187-52-5 |
|---|---|
Fórmula molecular |
C14H21NO4S |
Peso molecular |
299.39 g/mol |
Nombre IUPAC |
azanium;prop-2-enoic acid;styrene;3-sulfanylpropanoate |
InChI |
InChI=1S/C8H8.C3H6O2S.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;4-3(5)1-2-6;1-2-3(4)5;/h2-7H,1H2;6H,1-2H2,(H,4,5);2H,1H2,(H,4,5);1H3 |
Clave InChI |
OHDIMRSFYMXPHX-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1.C=CC(=O)O.C(CS)C(=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


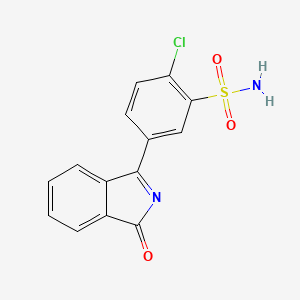
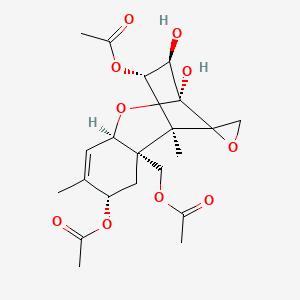


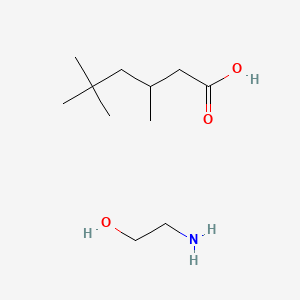
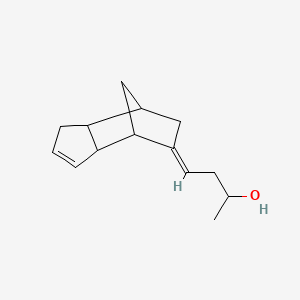
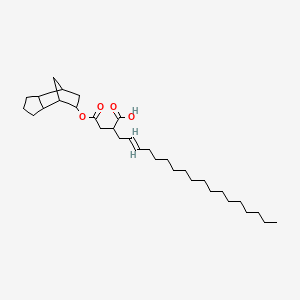

![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)

